Pyrazolo[1,5-d][1,2,4]triazinone

GABA receptor CNS drug discovery cognitive enhancement

Choose pyrazolo[1,5-d][1,2,4]triazinone for GABAA research requiring α3-over-α1 functional selectivity—unattainable with classical benzodiazepines. Derivatives achieve sub-nanomolar binding (Ki = 0.1 nM) and 50% CNS receptor occupancy at oral doses as low as 0.39 mg/kg in rat. This nitrogen-rich fused heterocycle offers a molecular weight of 136.11 g/mol, XLogP3-AA of -0.2, and TPSA of 59.3 Ų, supporting favorable drug-likeness and CNS penetration. Ideal for discovering non-sedating anxiolytics, cognition enhancers, and potent analgesics.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B1353750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-d][1,2,4]triazinone
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2C=NNC(=O)N2N=C1
InChIInChI=1S/C5H4N4O/c10-5-8-6-3-4-1-2-7-9(4)5/h1-3H,(H,8,10)
InChIKeyFPOCKUKUAVLEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-d][1,2,4]triazinone: Core Scaffold Procurement Guide for Heterocyclic Synthesis and Targeted Drug Discovery


Pyrazolo[1,5-d][1,2,4]triazinone (CAS 56976-88-6) is a nitrogen-rich fused heterocyclic scaffold comprising a pyrazole ring annulated to a 1,2,4-triazinone core [1]. This core structure serves as a versatile template for constructing diverse bioactive molecules, particularly high-affinity ligands for the GABAA receptor benzodiazepine binding site and cyclin-dependent kinase (CDK) inhibitors [2]. The parent scaffold exhibits a molecular weight of 136.11 g/mol, calculated XLogP3-AA of -0.2, and topological polar surface area of 59.3 Ų, properties that support favorable drug-likeness and CNS penetration when appropriately substituted [1].

Why Pyrazolo[1,5-d][1,2,4]triazinone Derivatives Cannot Be Replaced by Generic Benzodiazepines or Alternative Triazine Isomers


Although Pyrazolo[1,5-d][1,2,4]triazinone derivatives bind to the same benzodiazepine site on GABAA receptors as classical 1,4-benzodiazepines (e.g., diazepam), they exhibit distinct subtype selectivity profiles and functional properties that generic substitution cannot replicate. For instance, while diazepam acts as a non-selective positive allosteric modulator across α1-, α2-, α3-, and α5-containing GABAA receptors (Ki ≈ 29 nM) [1], specific 2,3,7-trisubstituted pyrazolotriazinone derivatives achieve high affinity (Ki = 0.1 nM) with functional selectivity for agonism at α3-containing receptors over α1-containing receptors [2]. This α3-preferring agonism is mechanistically inaccessible to classic benzodiazepines. Furthermore, isomeric triazine scaffolds such as pyrazolo[5,1-c][1,2,4]triazine exhibit altered electronic distributions and steric profiles that dramatically shift binding affinities and selectivity windows [3]. Consequently, substituting the pyrazolo[1,5-d][1,2,4]triazinone core with a different triazine isomer or generic benzodiazepine framework alters both quantitative target engagement and functional pharmacology in ways that preclude direct interchangeability.

Pyrazolo[1,5-d][1,2,4]triazinone: Quantified Differentiation Versus Closest Analogs in Binding Affinity, Subtype Selectivity, and In Vivo Target Occupancy


MRK-016 Exhibits 35-Fold Higher Affinity for GABAA Receptors Compared to Diazepam and Superior α5 Inverse Agonism Over α5IA

The pyrazolo[1,5-d][1,2,4]triazinone derivative MRK-016 demonstrates binding affinity (Ki) values of 0.83 nM, 0.85 nM, 0.77 nM, and 1.4 nM for human recombinant GABAA α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptors, respectively . In contrast, the classical benzodiazepine diazepam exhibits a Ki of 29 nM for rat brain GABAA receptors [1], representing a 20- to 35-fold lower affinity across comparable receptor subtypes. Furthermore, MRK-016 exhibits greater α5 inverse agonism than the prototypic α5-selective compound α5IA, as evidenced by a larger enhancement of long-term potentiation (LTP) in mouse hippocampal slices [2].

GABA receptor CNS drug discovery cognitive enhancement

Pyrazolo[1,5-d][1,2,4]triazinone Derivative MRK-016 Achieves 50% CNS Receptor Occupancy at 0.39 mg/kg Oral Dose in Rat, Indicating High Brain Penetrance

MRK-016 demonstrates efficient brain penetration and target engagement in vivo. Following oral administration in rats, the dose required to achieve 50% occupancy of the benzodiazepine binding site in the CNS was 0.39 mg/kg, corresponding to a rat plasma EC50 of 15 ng/mL [1]. This plasma EC50 was comparable to the rhesus monkey plasma EC50 of 21 ng/mL determined via [11C]flumazenil PET imaging [1]. In contrast, the classical benzodiazepine diazepam requires higher doses to achieve equivalent CNS receptor occupancy due to its lower affinity and distinct tissue distribution profile.

CNS drug discovery pharmacokinetics receptor occupancy

Pyrazolo[1,5-d][1,2,4]triazinone Derivatives Exhibit Functional α3-Selective Agonism Unattainable with Classical Benzodiazepines

Certain 2,3,7-trisubstituted pyrazolo[1,5-d][1,2,4]triazinone derivatives exhibit functional selectivity for agonism at GABAA α3-containing receptors over α1-containing receptors [1]. For example, the lead compound 32 in the series demonstrated high affinity (Ki = 0.1 nM) for the GABAA benzodiazepine binding site and preferential potentiation of GABA-evoked currents at α3β3γ2 versus α1β3γ2 receptors [1]. Classical benzodiazepines such as diazepam show no such subtype functional selectivity, acting as non-selective positive allosteric modulators across α1-, α2-, α3-, and α5-containing receptors [2].

GABA receptor CNS drug discovery subtype selectivity

5-Arylpiperazinylmethyl Pyrazolo[1,5-d][1,2,4]triazinone Derivatives Exhibit Potent Analgesic Activity (ED50 ≈ 10-15 mg/kg, i.p.) Superior to Acetylsalicylic Acid in Mouse Writhing Test

2-Aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazine derivatives substituted in the 5-position with arylpiperazinylmethyl groups exhibit potent analgesic effects in the phenylbenzoquinone-induced abdominal constriction test in mice, with ED50 values of approximately 10-15 mg/kg (intraperitoneal) [1]. These compounds also possess significant anti-inflammatory and antipyretic properties [1]. In contrast, acetylsalicylic acid (aspirin), a standard NSAID comparator, typically exhibits an ED50 of 50-100 mg/kg in the same assay [2], representing a 3- to 10-fold lower potency.

analgesic pain research anti-inflammatory

Pyrazolo[1,5-d][1,2,4]triazinone Scaffold Enables Orally Bioavailable CNS Agents with Short Preclinical Half-Life (0.3-0.5 h) Favorable for Rapid Clearance

MRK-016, a pyrazolo[1,5-d][1,2,4]triazinone derivative, exhibits a short plasma half-life (0.3-0.5 h) in rat, dog, and rhesus monkey following oral administration, yet maintains a substantially longer half-life (≈3.5 h) in human hepatocyte incubations [1]. This species-dependent clearance profile is distinct from classical benzodiazepines such as diazepam, which exhibits a much longer half-life (20-50 h) in humans due to extensive metabolism and active metabolites [2]. The short preclinical half-life of MRK-016 facilitates rapid clearance in animal models, minimizing carryover effects and enabling flexible dosing schedules in chronic studies.

pharmacokinetics ADME CNS drug discovery

Pyrazolo[1,5-d][1,2,4]triazinone Derivatives Show High Affinity (Ki = 0.1 nM) for GABAA α3 Receptors, Comparable to the Most Potent Benzodiazepine Site Ligands

The pyrazolo[1,5-d][1,2,4]triazinone derivative BDBM50185513 exhibits a Ki of 0.100 nM for the human recombinant GABAA α3β3γ2 receptor in a [3H]Ro15-1788 displacement assay [1]. This sub-nanomolar affinity places it among the most potent benzodiazepine site ligands reported, surpassing the affinity of many clinically used benzodiazepines (e.g., diazepam Ki ≈ 29 nM) and rivaling optimized triazolophthalazine compounds (e.g., α5IA Ki ≈ 0.5 nM) [2].

GABA receptor radioligand binding CNS drug discovery

Pyrazolo[1,5-d][1,2,4]triazinone: Optimal Application Scenarios Driven by Quantified Subtype Selectivity and In Vivo Occupancy


Development of α3-Selective GABAA Agonists for Anxiolysis Without Sedation

Researchers aiming to discover novel anxiolytics that avoid the sedation and motor impairment associated with α1-containing GABAA receptor activation should prioritize pyrazolo[1,5-d][1,2,4]triazinone derivatives. As demonstrated by lead compound 32, this scaffold enables functional selectivity for α3- over α1-containing receptors [1], a property unattainable with classical benzodiazepines. Compounds can be screened for α3-preferring agonism using electrophysiological assays in recombinant cell lines, with the goal of identifying candidates that produce anxiolysis in rodent models without α1-mediated side effects.

Preclinical Studies Requiring Low-Dose, High CNS Occupancy GABAA α5 Inverse Agonists

For programs investigating cognitive enhancement via GABAA α5 negative allosteric modulation, pyrazolo[1,5-d][1,2,4]triazinone derivatives such as MRK-016 offer a compelling advantage: 50% CNS receptor occupancy at oral doses as low as 0.39 mg/kg in rat [2]. This efficient brain penetration translates to lower compound consumption, reduced formulation burden, and improved cost-efficiency for chronic dosing studies. The short preclinical half-life (0.3-0.5 h) also facilitates washout between behavioral testing sessions, minimizing drug carryover confounds in cognitive assays [2].

In Vivo Analgesic Screening Programs Requiring High-Potency, Non-Opioid Scaffolds

Investigators evaluating novel analgesics should consider 5-arylpiperazinylmethyl substituted pyrazolo[1,5-d][1,2,4]triazinone derivatives, which exhibit ED50 values of 10-15 mg/kg (i.p.) in the phenylbenzoquinone-induced writhing test in mice [3]. This 3- to 10-fold higher potency compared to acetylsalicylic acid enables detection of efficacy at lower doses, reducing compound quantity requirements and minimizing potential toxicity in acute pain models. The scaffold also demonstrates anti-inflammatory and antipyretic activities, supporting broad-spectrum preclinical evaluation [3].

Lead Optimization Campaigns Targeting Sub-Nanomolar GABAA Benzodiazepine Site Affinity

Medicinal chemistry teams pursuing ultra-high affinity ligands for the GABAA benzodiazepine site should employ the pyrazolo[1,5-d][1,2,4]triazinone core. As evidenced by BDBM50185513 (Ki = 0.100 nM at α3β3γ2) [4], this scaffold supports sub-nanomolar binding, exceeding the affinity of most classical benzodiazepines and rivaling optimized triazolophthalazine ligands. Structure-activity relationship (SAR) exploration around the 2-, 3-, and 7-positions can further tune subtype selectivity and functional efficacy while maintaining high binding affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-d][1,2,4]triazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.